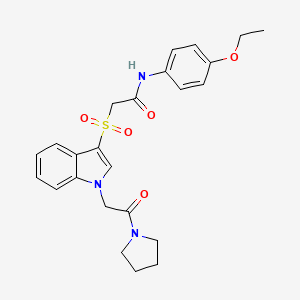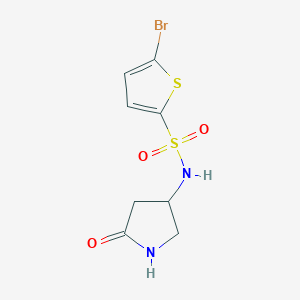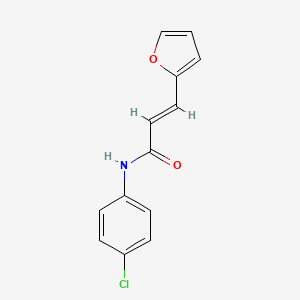![molecular formula C16H16N2O2S B2793342 2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477846-89-2](/img/structure/B2793342.png)
2-(2-Furyl)-5-[(mesitylmethyl)sulfanyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of FMSO is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in inflammation, cancer, and microbial growth. FMSO has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects:
FMSO has been shown to have various biochemical and physiological effects, including the inhibition of COX-1 and COX-2 enzymes, the induction of apoptosis in cancer cells, and the inhibition of bacterial and fungal growth. FMSO has also been shown to improve the quality of protein crystals in protein crystallography experiments.
Vorteile Und Einschränkungen Für Laborexperimente
FMSO has several advantages for lab experiments, including its high purity and solubility in various solvents. However, FMSO also has some limitations, including its potential toxicity and its limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of FMSO, including the development of new synthesis methods, the investigation of its potential applications in other fields, such as agriculture and environmental science, and the exploration of its potential toxicity and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of FMSO and its potential applications in drug discovery and protein crystallography.
Synthesemethoden
FMSO can be synthesized using different methods, including the reaction of mesityl thiosemicarbazide with furfural in the presence of acetic acid and sulfuric acid. This method yields a high amount of FMSO with a purity of up to 95%. Another method involves the reaction of mesityl thiosemicarbazide with furfuryl isothiocyanate in the presence of ethanol and triethylamine. This method also yields a high amount of FMSO with a purity of up to 98%.
Wissenschaftliche Forschungsanwendungen
FMSO has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FMSO has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. In biochemistry, FMSO has been used as a protein crystallography additive to improve the quality of protein crystals. In material science, FMSO has been used as a solvent and a precursor for the synthesis of various materials.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-11(2)13(12(3)8-10)9-21-16-18-17-15(20-16)14-5-4-6-19-14/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABSAGHKPZROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NN=C(O2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2793260.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2793265.png)

![3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2793270.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2793274.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2793277.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2793278.png)
![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2793282.png)